2-[(1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl}piperidin-4-yl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one
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Description
2-[(1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl}piperidin-4-yl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C24H25N7O2 and its molecular weight is 443.511. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds containing the 1,2,4-triazolo[1,5-a]pyrimidine moiety are known to exhibit various biological activities . They can bind to a variety of enzymes and receptors in the biological system . .
Mode of action
The mode of action would depend on the specific targets of the compound. Given the presence of the 1,2,4-triazolo[1,5-a]pyrimidine moiety, it’s possible that the compound could interact with its targets through hydrogen bonding or other types of intermolecular interactions .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found to be involved in various biochemical pathways .
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Compounds with similar structures have been found to exhibit various biological activities, including antimicrobial, antioxidant, and antiviral effects .
Properties
IUPAC Name |
2-[[1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl]methyl]-6-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-16-14-17(2)31-24(25-16)26-22(28-31)23(33)29-12-10-18(11-13-29)15-30-21(32)9-8-20(27-30)19-6-4-3-5-7-19/h3-9,14,18H,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZQFUSZCSBBQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(CC3)CN4C(=O)C=CC(=N4)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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